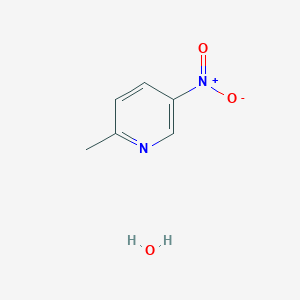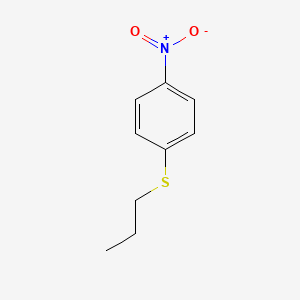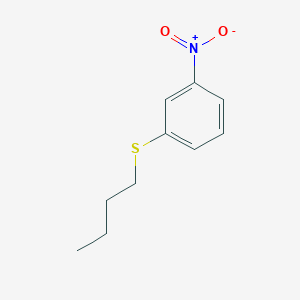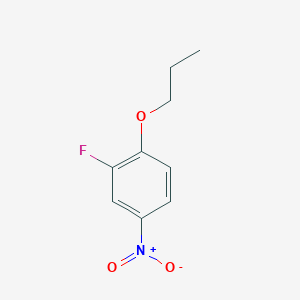
2-(2-Methylpropoxy)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropoxy)-3-nitropyridine is an organic compound belonging to the class of nitropyridines It features a pyridine ring substituted with a nitro group at the third position and a 2-methylpropoxy group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Nitration of 2-(2-Methylpropoxy)pyridine: : The synthesis of 2-(2-Methylpropoxy)-3-nitropyridine can be achieved through the nitration of 2-(2-Methylpropoxy)pyridine. This reaction typically involves the use of a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring.
-
Industrial Production Methods: : Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
-
Reduction: : 2-(2-Methylpropoxy)-3-nitropyridine can undergo reduction reactions to convert the nitro group into an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles. For example, reaction with sodium methoxide can lead to the formation of methoxy derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products
Reduction: 2-(2-Methylpropoxy)-3-aminopyridine.
Substitution: 2-(2-Methylpropoxy)-3-methoxypyridine.
Aplicaciones Científicas De Investigación
2-(2-Methylpropoxy)-3-nitropyridine has several applications in scientific research:
-
Medicinal Chemistry: : It serves as an intermediate in the synthesis of pharmaceutical compounds. The nitro group can be transformed into various functional groups, enabling the creation of diverse molecules with potential therapeutic properties.
-
Materials Science: : The compound can be used in the development of novel materials, including polymers and coatings, due to its unique chemical properties.
-
Biological Studies: : It can be employed in the study of enzyme interactions and inhibition, particularly in the context of nitroaromatic compounds.
-
Industrial Applications: : The compound’s derivatives may be used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism by which 2-(2-Methylpropoxy)-3-nitropyridine exerts its effects depends on the specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The molecular targets and pathways involved vary based on the derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methylpropoxy)-4-nitropyridine: Similar structure but with the nitro group at the fourth position.
2-(2-Methylpropoxy)-5-nitropyridine: Nitro group at the fifth position.
2-(2-Methylpropoxy)-6-nitropyridine: Nitro group at the sixth position.
Uniqueness
2-(2-Methylpropoxy)-3-nitropyridine is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs.
Would you like more detailed information on any specific section?
Propiedades
IUPAC Name |
2-(2-methylpropoxy)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-7(2)6-14-9-8(11(12)13)4-3-5-10-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIAWMKBDINUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane](/img/structure/B8025800.png)













